molecular formula C9H9N3O2 B11907673 3-(Methylamino)quinazoline-2,4(1H,3H)-dione CAS No. 62493-25-8

3-(Methylamino)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11907673
CAS No.: 62493-25-8
M. Wt: 191.19 g/mol
InChI Key: IIJAQOJTXKCGGI-UHFFFAOYSA-N
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Description

3-(Methylamino)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure, catalyzed by N-heterocyclic carbene in dimethyl sulfoxide . This method tolerates various electron-donating and electron-withdrawing groups, resulting in high yields of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of quinazoline-2,4(1H,3H)-diones can be achieved using ionic liquids as both solvent and catalyst. For example, 1-butyl-3-methylimidazolium acetate can be used to facilitate the reaction between 2-aminobenzonitriles and carbon dioxide, producing high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield different substituted quinazoline derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

3-(Methylamino)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential as an anticancer agent, as well as its analgesic and anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Phenylquinazoline-2,4(1H,3H)-dione
  • 3-Aminoquinazoline-2,4(1H,3H)-dione
  • 3-Methylquinazoline-2,4(1H,3H)-dione

Comparison: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione is unique due to its methylamino group, which can influence its pharmacological properties and reactivity. Compared to 3-Phenylquinazoline-2,4(1H,3H)-dione, it may exhibit different binding affinities and biological activities. The presence of the methylamino group can also affect the compound’s solubility and stability .

Properties

CAS No.

62493-25-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(methylamino)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H9N3O2/c1-10-12-8(13)6-4-2-3-5-7(6)11-9(12)14/h2-5,10H,1H3,(H,11,14)

InChI Key

IIJAQOJTXKCGGI-UHFFFAOYSA-N

Canonical SMILES

CNN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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